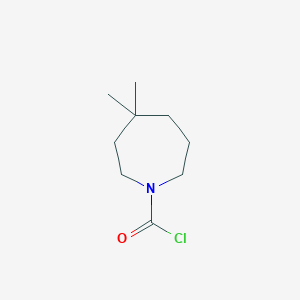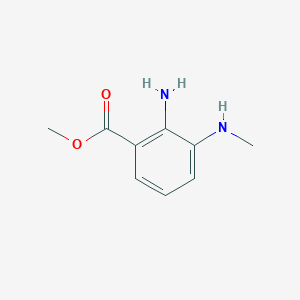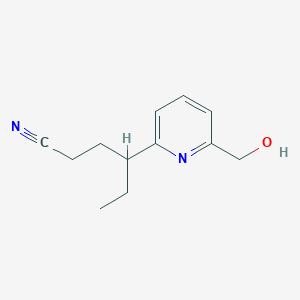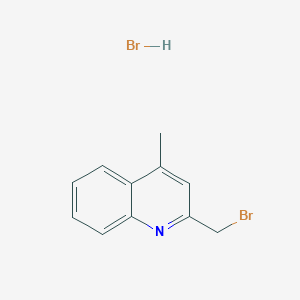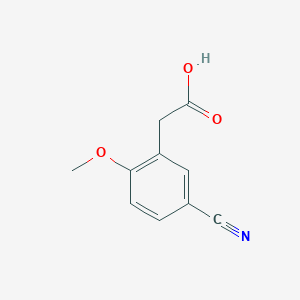![molecular formula C55H51Au3F3O4P3S+3 B13090981 Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate is a gold(I) complex that features three gold atoms coordinated to triphenylphosphine ligands and an oxonium ion. This compound is known for its unique structural properties and its applications in various fields, including catalysis and antiviral research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate typically involves the reaction of gold(I) chloride with triphenylphosphine in the presence of an oxidizing agent. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature and atmospheric conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive gold compounds and solvents used in the process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The gold(I) centers can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to gold(I) from gold(III).
Substitution: Ligand exchange reactions where triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve the use of other phosphine ligands or nitrogen-based ligands under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .
Applications De Recherche Scientifique
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including propargyl Claisen rearrangements.
Antiviral Research: The compound has shown promising antiviral activity against viruses such as the Chikungunya virus.
Anticancer Research: Gold(I) complexes, including this compound, are being explored for their potential anticancer properties.
Material Science: The unique properties of gold complexes make them useful in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate involves its interaction with molecular targets such as proteins and nucleic acids. In antiviral research, the compound binds to double-stranded RNA, an essential biomolecule for viral replication, thereby inhibiting the replication process . In catalysis, the gold centers facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxotris[(triphenylphosphine)gold] tetrafluoroborate
- (Triphenylphosphine)gold(I) trifluoroacetate
- (Triphenylphosphine)gold(I) trichlorothioacetate
Uniqueness
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate is unique due to its specific coordination environment and the presence of three gold atoms. This structure imparts distinct reactivity and stability compared to other gold(I) complexes. Its ability to act as a catalyst in a variety of reactions and its potent antiviral activity further distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C55H51Au3F3O4P3S+3 |
|---|---|
Poids moléculaire |
1548.9 g/mol |
Nom IUPAC |
oxidanium;gold;trifluoromethanesulfonate;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.CHF3O3S.3Au.H2O/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;;;;/h3*1-15H;(H,5,6,7);;;;1H2/p+3 |
Clé InChI |
UEBWEMYDDQSBIB-UHFFFAOYSA-Q |
SMILES canonique |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[OH3+].[Au].[Au].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


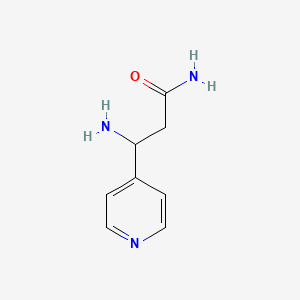
![tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B13090919.png)
![4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090923.png)
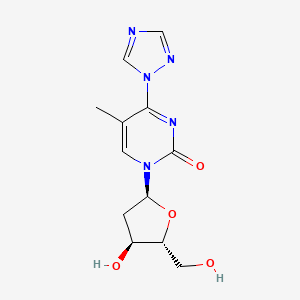
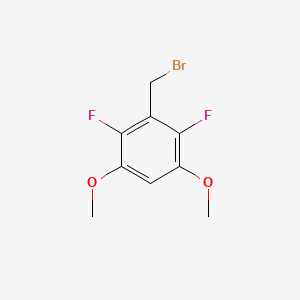
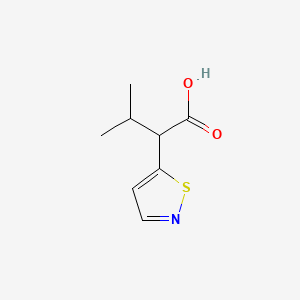
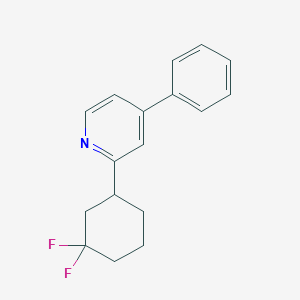
![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)
